Chemical properties of 3-Chloro-5-methanesulfonylpyridin-2-amine
Chemical properties of 3-Chloro-5-methanesulfonylpyridin-2-amine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-5-methanesulfonylpyridin-2-amine
Introduction
3-Chloro-5-methanesulfonylpyridin-2-amine (CAS No. 1263379-58-1) is a substituted pyridine derivative that serves as a highly functionalized building block in modern synthetic chemistry. Its structure, featuring an aminopyridine core flanked by a chloro substituent and a potent electron-withdrawing methanesulfonyl group, creates a unique electronic landscape that dictates its reactivity and utility. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and reactivity profile, offering valuable insights for researchers in medicinal chemistry and agrochemical development. The strategic placement of these functional groups makes it a valuable precursor for creating diverse compound libraries, particularly for structure-activity relationship (SAR) studies in drug discovery.[1]
Physicochemical and Spectroscopic Properties
The properties of 3-Chloro-5-methanesulfonylpyridin-2-amine are largely dictated by the interplay of its functional groups. The methanesulfonyl group significantly increases polarity and reduces basicity of the pyridine nitrogen and the 2-amino group, while influencing the chemical shifts of adjacent protons and carbons.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| CAS Number | 1263379-58-1 | --- |
| Molecular Formula | C₆H₇ClN₂O₂S | Calculated |
| Molecular Weight | 206.65 g/mol | Calculated |
| Monoisotopic Mass | 205.98657 Da | Calculated |
| Predicted XLogP3 | 0.8 - 1.2 | Estimation based on analogues |
| Appearance | Expected to be a white to off-white solid | Based on analogues[2] |
Spectroscopic Signature Analysis
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and informative. The two aromatic protons on the pyridine ring will appear as distinct doublets due to meta-coupling. The proton at C4 will be downfield relative to the proton at C6 due to the strong deshielding effect of the adjacent methanesulfonyl group. The amine (NH₂) protons typically appear as a broad singlet, the position of which can vary with solvent and concentration.[3] The methyl protons of the sulfonyl group will be a sharp singlet around 3.0-3.3 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals. The carbons attached to the electron-withdrawing sulfonyl (C5) and chloro (C3) groups will be significantly shifted. The C2 carbon, bonded to the amino group, will also have a characteristic chemical shift.[5]
-
IR Spectroscopy : Key vibrational modes would include:
-
N-H Stretching : Primary amines typically show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.[3]
-
S=O Stretching : The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Aromatic C-H & C=C/C=N Stretching : Found in their usual regions.
-
-
Mass Spectrometry : The mass spectrum should show a clear molecular ion peak (M⁺) with a characteristic M+2 isotope pattern (approximately 3:1 ratio) due to the presence of chlorine. Dominant fragmentation pathways would likely involve the loss of the methanesulfonyl group (•SO₂CH₃) or cleavage of the C-S bond.[3]
Synthesis and Manufacturing
A definitive, published synthetic route for 3-Chloro-5-methanesulfonylpyridin-2-amine is not widely documented. However, a plausible and efficient pathway can be designed based on established pyridine chemistry, starting from a readily available precursor like 2-amino-5-bromopyridine. The key steps involve introducing the sulfur moiety, oxidizing it to the sulfone, and selectively chlorinating the 3-position.
Representative Synthetic Protocol
This protocol is a conceptualized procedure based on analogous chemical transformations.
-
Step 1: Synthesis of 2-Amino-5-(methylthio)pyridine.
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable polar aprotic solvent like DMF, add sodium thiomethoxide (NaSMe, ~1.2 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 2-amino-5-(methylthio)pyridine.
-
-
Step 2: Synthesis of 2-Amino-5-(methylsulfonyl)pyridine.
-
Dissolve the 2-amino-5-(methylthio)pyridine (1.0 eq) from the previous step in a solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution in an ice bath and add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® (~2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the product and purify by chromatography or recrystallization.
-
-
Step 3: Synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine.
-
Dissolve 2-amino-5-(methylsulfonyl)pyridine (1.0 eq) in a solvent like acetonitrile or DCM.
-
Add N-chlorosuccinimide (NCS, ~1.1 eq) to the solution. The amino group at C2 is a strong activating group that directs the electrophilic chlorination to the ortho (C3) position.
-
Stir the reaction at room temperature until completion.[6]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product, 3-Chloro-5-methanesulfonylpyridin-2-amine.[7]
-
Chemical Reactivity and Reaction Mechanisms
The reactivity of this molecule is a fascinating case study in the influence of competing electronic effects on an aromatic system. The potent electron-withdrawing methanesulfonyl group and the chloro atom deactivate the ring towards electrophilic attack, while the amino group is a strong activator.
A. Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient. This effect is strongly amplified by the methanesulfonyl group at C5, making the ring highly susceptible to nucleophilic attack. The chlorine atom at C3 is an excellent leaving group in this activated system. This allows for facile displacement by a wide range of nucleophiles.[8]
-
N-Nucleophiles : Reacts readily with primary and secondary amines to form the corresponding 3-amino derivatives. These reactions are typically run in a polar solvent with a non-nucleophilic base to quench the HCl byproduct.[8][9]
-
O-Nucleophiles : Can be displaced by alkoxides or phenoxides to generate 3-alkoxy or 3-aryloxy ethers.
-
S-Nucleophiles : Thiolates can be used to introduce sulfur-based functional groups at the C3 position.
B. Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.[10]
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form a new C-C bond, introducing aryl or alkyl groups at the C3 position.
-
Buchwald-Hartwig Amination : A powerful method for forming C-N bonds by coupling with a wide variety of amines, often providing access to compounds that are difficult to synthesize via SNAr.
-
Sonogashira Coupling : Reaction with terminal alkynes to install an alkynyl group at C3.
C. Reactivity of the Amino Group
The 2-amino group retains nucleophilic character, although it is attenuated by the electron-withdrawing groups on the ring.[11] It can undergo standard amine reactions:
-
Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides or sulfonamides.
-
Diazotization : The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction) to introduce a range of functional groups at the C2 position.
Applications in Research and Development
While specific applications of 3-Chloro-5-methanesulfonylpyridin-2-amine are not extensively published, its structural motifs are highly relevant in both pharmaceutical and agrochemical research. Analogous compounds, such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine, are crucial intermediates in the synthesis of fungicides and other bioactive molecules.[2][12][13][14]
-
Medicinal Chemistry : The substituted 2-aminopyridine scaffold is a privileged structure found in many therapeutic agents, particularly kinase inhibitors. The methanesulfonyl group is a common pharmacophore that can act as a hydrogen bond acceptor and improve the physicochemical properties of a drug candidate. This molecule is an ideal starting point for synthesizing libraries of compounds to screen for activity against various biological targets. For example, related structures have been explored in the development of antiviral agents.[15]
-
Agrochemicals : Many modern pesticides and herbicides are based on highly substituted pyridine cores.[16] The specific combination of a halogen and a sulfonyl group is a feature of several commercial agrochemicals. This compound is therefore a valuable intermediate for the discovery of new crop protection agents.
Safety and Handling
Based on data for analogous compounds, 3-Chloro-5-methanesulfonylpyridin-2-amine should be handled with care in a well-ventilated laboratory or fume hood.[17][18]
-
GHS Hazard Statements (Predicted) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[17]
-
Precautions : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
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